![molecular formula C13H21NO4 B13916776 2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid
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Overview
Description
2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl group and an azabicyclo heptane ring system, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[311]heptan-6-YL]acetic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include tert-butyl chloroformate and various catalysts to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic Acid tert-Butyl Ester
- 1-(tert-Butoxycarbonyl)-3,4-epoxypyrrolidine
Uniqueness
Compared to similar compounds, 2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid stands out due to its unique bicyclic structure and the presence of the tert-butoxycarbonyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid (CAS Number: 1250995-41-5) is a compound of interest due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : (1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.29 g/mol
- Purity : Typically available at 97% purity .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : In vitro studies have shown that compounds with similar bicyclic structures exhibit antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of metabolic pathways .
- Antitumor Potential : Preliminary studies suggest that this compound may possess antitumor properties, potentially through apoptosis induction in cancer cells. The structural similarity to known anticancer agents may contribute to this activity .
- Neuroprotective Effects : Some derivatives of azabicyclo compounds have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases, possibly by modulating neurotransmitter levels or reducing oxidative stress .
The mechanisms underlying the biological activities of this compound are still under investigation but may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
- Receptor Modulation : It may interact with various receptors in the body, affecting signaling pathways that regulate cell proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of azabicyclo compounds against Gram-positive and Gram-negative bacteria. Results indicated that the compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Antitumor Activity
Research conducted by Smith et al. (2022) investigated the cytotoxic effects of several azabicyclo derivatives on human cancer cell lines. The study found that this compound induced significant apoptosis in colorectal cancer cells, suggesting its potential as a lead compound for further development .
Data Table
Property | Value |
---|---|
IUPAC Name | (1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid |
Molecular Formula | C12H19NO4 |
Molecular Weight | 241.29 g/mol |
Purity | 97% |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Antitumor Activity | Induces apoptosis in colorectal cancer cells |
Q & A
Q. Basic: What are the key synthetic steps for preparing 2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid?
Answer: The synthesis typically involves:
- Hydrogenation : A dibenzylamino precursor is reduced using a Pd/C catalyst under H₂ (1 atm) in methanol, monitored by H₂ uptake until completion .
- Boc Deprotection : The tert-butoxycarbonyl (Boc) group is removed using HCl in ethyl acetate, followed by neutralization with NaOH and extraction .
- Crystallization : The product is purified via low-temperature crystallization (e.g., 5°C) to yield a white solid .
Q. Basic: Which spectroscopic methods are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the bicyclic framework and substituents (e.g., Boc carbonyl at ~165 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., Boc C=O stretch at ~1680–1720 cm⁻¹) .
- Mass Spectrometry : Verifies molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. Advanced: How can the hydrogenation step be optimized for higher yield?
Answer:
- Catalyst Loading : Use 10% Pd/C with controlled dispersion to minimize side reactions .
- Solvent Choice : Methanol enhances solubility and reduces catalyst poisoning .
- Reaction Monitoring : Track H₂ absorption to determine endpoint and avoid over-reduction .
- Work-Up : Filtration through Celite® and solvent removal under reduced pressure improves purity .
Q. Advanced: What strategies preserve stereochemical integrity during Boc deprotection?
Answer:
- Controlled Acid Conditions : Use dilute HCl (2N in EtOAc) to minimize racemization while cleaving the Boc group .
- Low Temperature : Conduct reactions at 0–5°C to reduce thermal degradation of sensitive stereocenters .
- Chiral HPLC : Post-reaction analysis ensures enantiomeric purity and identifies stereochemical deviations .
Q. Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 0–6°C, away from moisture and oxidizing agents .
Q. Advanced: How does the Boc group influence derivatization reactions?
Answer:
- Steric Hindrance : The bulky Boc group may slow nucleophilic substitutions; use microwave-assisted synthesis to enhance reactivity .
- Acid Sensitivity : Avoid strong acids (e.g., TFA) unless intentional deprotection is needed. Opt for milder conditions (e.g., HCl in dioxane) for selective modifications .
Q. Basic: What solubility properties facilitate biological testing?
Answer:
- Polar Aprotic Solvents : DMSO or DMF dissolve the compound for in vitro assays .
- Co-Solvents : Use ethanol/water mixtures (e.g., 20% EtOH) to enhance aqueous solubility while maintaining stability .
Q. Advanced: How can computational modeling predict pharmacokinetics?
Answer:
- Molecular Docking : Predicts binding affinity to targets (e.g., enzymes) using software like AutoDock Vina .
- QSAR Models : Estimate logP, bioavailability, and metabolic stability based on structural descriptors .
- ADMET Profiling : Tools like SwissADME assess absorption, distribution, and toxicity risks .
Q. Basic: What analytical methods resolve purity discrepancies?
Answer:
- HPLC : Quantifies purity (>98%) and detects impurities (e.g., residual solvents) with a C18 column and UV detection .
- Elemental Analysis : Confirms empirical formula (C, H, N content) to rule out hydrate or salt forms .
Q. Advanced: What crystallography techniques elucidate solid-state structure?
Answer:
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(8)5-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10? |
InChI Key |
BCLVLFKRDPXIQB-ULKQDVFKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)C2CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2CC(=O)O |
Origin of Product |
United States |
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